molecular formula C25H24N4O6 B11363869 13-(3-methoxyphenyl)-3,5-dimethyl-8-(4-methyl-3-nitrophenyl)-12-oxa-3,5,9-triazatricyclo[7.4.0.02,7]trideca-1,7-diene-4,6-dione

13-(3-methoxyphenyl)-3,5-dimethyl-8-(4-methyl-3-nitrophenyl)-12-oxa-3,5,9-triazatricyclo[7.4.0.02,7]trideca-1,7-diene-4,6-dione

Cat. No.: B11363869
M. Wt: 476.5 g/mol
InChI Key: XIFAUVDVCBZNHI-UHFFFAOYSA-N
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Description

13-(3-methoxyphenyl)-3,5-dimethyl-8-(4-methyl-3-nitrophenyl)-12-oxa-3,5,9-triazatricyclo[74002,7]trideca-1,7-diene-4,6-dione is a complex organic compound characterized by its unique tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 13-(3-methoxyphenyl)-3,5-dimethyl-8-(4-methyl-3-nitrophenyl)-12-oxa-3,5,9-triazatricyclo[7.4.0.02,7]trideca-1,7-diene-4,6-dione typically involves multi-step organic reactions. A common synthetic route includes the following steps:

    Formation of the Tricyclic Core: This step involves the cyclization of appropriate precursors under controlled conditions. For instance, a condensation reaction between a methoxyphenyl derivative and a nitrophenyl derivative in the presence of a strong acid catalyst can form the tricyclic core.

    Functional Group Modifications: Subsequent steps involve the introduction of methoxy, methyl, and nitro groups through electrophilic aromatic substitution reactions. These reactions are typically carried out using reagents such as methyl iodide and nitric acid under specific conditions to ensure selective substitution.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

13-(3-methoxyphenyl)-3,5-dimethyl-8-(4-methyl-3-nitrophenyl)-12-oxa-3,5,9-triazatricyclo[7.4.0.02,7]trideca-1,7-diene-4,6-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert nitro groups to amino groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can modify the aromatic rings, introducing different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amino derivatives.

    Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or receptor modulators. The presence of nitro and methoxy groups can enhance binding affinity to biological targets.

Medicine

Medicinal chemistry explores this compound for its potential therapeutic properties. Its derivatives may exhibit anti-inflammatory, antimicrobial, or anticancer activities.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 13-(3-methoxyphenyl)-3,5-dimethyl-8-(4-methyl-3-nitrophenyl)-12-oxa-3,5,9-triazatricyclo[7.4.0.02,7]trideca-1,7-diene-4,6-dione involves its interaction with molecular targets such as enzymes or receptors. The nitro group can participate in redox reactions, while the methoxy and methyl groups can enhance hydrophobic interactions with target proteins. These interactions can modulate the activity of enzymes or receptors, leading to biological effects.

Comparison with Similar Compounds

Similar Compounds

    13-(3-methoxyphenyl)-3,5-dimethyl-8-(4-methylphenyl)-12-oxa-3,5,9-triazatricyclo[7.4.0.02,7]trideca-1,7-diene-4,6-dione: Lacks the nitro group, which may reduce its reactivity.

    13-(3-methoxyphenyl)-3,5-dimethyl-8-(4-nitrophenyl)-12-oxa-3,5,9-triazatricyclo[7.4.0.02,7]trideca-1,7-diene-4,6-dione: Similar structure but different substitution pattern, affecting its chemical properties.

Uniqueness

The presence of both nitro and methoxy groups in 13-(3-methoxyphenyl)-3,5-dimethyl-8-(4-methyl-3-nitrophenyl)-12-oxa-3,5,9-triazatricyclo[7.4.0.02,7]trideca-1,7-diene-4,6-dione makes it unique. These groups contribute to its distinct reactivity and potential biological activity, setting it apart from similar compounds.

This detailed overview highlights the significance of 13-(3-methoxyphenyl)-3,5-dimethyl-8-(4-methyl-3-nitrophenyl)-12-oxa-3,5,9-triazatricyclo[74002,7]trideca-1,7-diene-4,6-dione in various scientific and industrial fields

Properties

Molecular Formula

C25H24N4O6

Molecular Weight

476.5 g/mol

IUPAC Name

13-(3-methoxyphenyl)-3,5-dimethyl-8-(4-methyl-3-nitrophenyl)-12-oxa-3,5,9-triazatricyclo[7.4.0.02,7]trideca-1,7-diene-4,6-dione

InChI

InChI=1S/C25H24N4O6/c1-14-8-9-15(13-18(14)29(32)33)20-19-21(26(2)25(31)27(3)24(19)30)22-23(35-11-10-28(20)22)16-6-5-7-17(12-16)34-4/h5-9,12-13,23H,10-11H2,1-4H3

InChI Key

XIFAUVDVCBZNHI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=C3C(=C4N2CCOC4C5=CC(=CC=C5)OC)N(C(=O)N(C3=O)C)C)[N+](=O)[O-]

Origin of Product

United States

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